molecular formula C10H14ClNO2 B1270908 5-Tert-butyl-4-(chloromethyl)-2-furamide CAS No. 634171-67-8

5-Tert-butyl-4-(chloromethyl)-2-furamide

Cat. No.: B1270908
CAS No.: 634171-67-8
M. Wt: 215.67 g/mol
InChI Key: YFESPYPTUDIGBE-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-(chloromethyl)-2-furamide is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a tert-butyl group at the 5-position, a chloromethyl group at the 4-position, and an amide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-(chloromethyl)-2-furamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Chloromethylation: The chloromethyl group can be introduced through the reaction of the furan ring with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride.

    Amidation: The final step involves the conversion of the furan derivative to the amide by reacting with an appropriate amine under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-(chloromethyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: 5-Tert-butyl-4-methyl-2-furamide.

    Substitution: 5-Tert-butyl-4-(substituted methyl)-2-furamide derivatives.

Scientific Research Applications

5-Tert-butyl-4-(chloromethyl)-2-furamide has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties.

    Catalysis: It may act as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-(chloromethyl)-2-furamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-furamide: Lacks the chloromethyl group, which may affect its reactivity and applications.

    4-(Chloromethyl)-2-furamide: Lacks the tert-butyl group, which may influence its steric properties and biological activity.

    5-Tert-butyl-4-methyl-2-furamide: The chloromethyl group is replaced by a methyl group, altering its chemical reactivity.

Uniqueness

5-Tert-butyl-4-(chloromethyl)-2-furamide is unique due to the presence of both the tert-butyl and chloromethyl groups on the furan ring, which confer distinct steric and electronic properties

Properties

IUPAC Name

5-tert-butyl-4-(chloromethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-10(2,3)8-6(5-11)4-7(14-8)9(12)13/h4H,5H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFESPYPTUDIGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(O1)C(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363980
Record name 5-tert-butyl-4-(chloromethyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634171-67-8
Record name 5-tert-butyl-4-(chloromethyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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